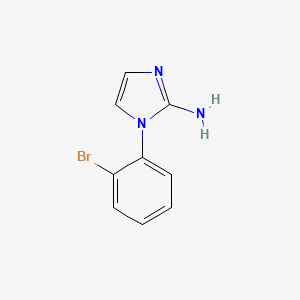

1-(2-Bromophenyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVESRAKEIQRFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 2 Bromophenyl 1h Imidazol 2 Amine

Retrosynthetic Strategies for Imidazole (B134444) Core Formation

Retrosynthetic analysis of 1-(2-Bromophenyl)-1H-imidazol-2-amine reveals several key disconnections for the formation of the 2-aminoimidazole core. A primary strategy involves the disconnection of the N1-C5 and C2-N3 bonds, leading back to a guanidine (B92328) equivalent and a three-carbon synthon, typically an α-haloketone or its precursor. This approach is one of the most classical and widely employed methods for 2-aminoimidazole synthesis.

Another logical disconnection breaks the N1-C2 and C4-C5 bonds. This pathway might start from a substituted formamidine (B1211174) and a two-carbon component. A particularly relevant disconnection for the target molecule is the C(aryl)-N1 bond, suggesting a final-step arylation of a pre-formed 2-aminoimidazole ring. This can be achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. wikipedia.orgwikipedia.org

Furthermore, intramolecular cyclization strategies offer a powerful approach. A key retrosynthetic step here is the disconnection of the N1-C5 bond, envisioning an intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon to close the ring. This is particularly relevant for the synthesis of 1-aryl-2-aminoimidazoles from appropriately substituted N-aryl guanidines.

Direct and Multicomponent Synthetic Approaches

The forward synthesis of this compound can be envisioned through a variety of methodologies, each with its own set of advantages and challenges.

Denitrogenative Transformation of 5-Amino-1,2,3-Triazole Derivatives

A novel approach to imidazole synthesis involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method relies on the acid-mediated rearrangement of the triazole ring, which, upon extrusion of dinitrogen, generates a reactive intermediate that cyclizes to form the imidazole core. While this method has been successfully applied to the synthesis of various substituted 1H-imidazoles, its direct application to 2-aminoimidazoles would depend on the substitution pattern of the starting triazole.

The general transformation can be represented as follows:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 5-Amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles | Acidic conditions | 2-Substituted 1H-imidazole derivatives | Varies |

This table represents a general scheme, and specific yields are substrate-dependent.

Cyclization of Amido-Nitriles with Catalytic Systems

The cyclization of amido-nitriles presents a potential, though less commonly reported, pathway to 2-aminoimidazoles. This strategy would involve an intramolecular addition of an amide nitrogen to a nitrile group. The feasibility of this approach for the synthesis of this compound would require the synthesis of a suitable N-(2-bromophenyl)-N-(cyanomethyl)formamide precursor. Catalytic systems, potentially involving Lewis acids or transition metals, would likely be necessary to facilitate the cyclization.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A notable method for the synthesis of five-membered nitrogen heterocycles is the base-catalyzed intramolecular hydroamidation of propargylic ureas. This reaction typically yields imidazol-2-ones, which are structurally related to 2-aminoimidazoles. The use of a strong, non-nucleophilic base, such as a phosphazene base, can efficiently catalyze the cyclization under mild conditions.

| Propargylic Urea Derivative | Catalyst | Product |

| N-(2-bromophenyl)-N'-propargylurea | Phosphazene base (e.g., BEMP) | 1-(2-Bromophenyl)imidazolidin-2-one or 1-(2-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one |

This table illustrates the expected product type from this methodology.

While this method does not directly yield the target 2-aminoimidazole, the resulting imidazol-2-one could potentially be converted to the desired product through subsequent chemical transformations.

Copper-Catalyzed Intramolecular Arylation of Formamidines

An attractive and direct route to this compound is the intramolecular copper-catalyzed arylation of a suitably designed guanidine derivative. This approach would involve the synthesis of N-(2-bromophenyl)-N'-(vinyl)guanidine or a related precursor. The intramolecular C-N bond formation would then be facilitated by a copper catalyst, in a reaction analogous to the Ullmann condensation. researchgate.net This strategy has the advantage of forming the key C(aryl)-N1 bond and closing the imidazole ring in a single step.

A plausible reaction scheme is outlined below:

| Precursor | Catalyst System | Product |

| N-(2-bromophenyl)-N'-(2,2-dimethoxyethyl)guanidine | CuI, Ligand, Base | This compound |

This represents a proposed synthetic route, and conditions would require optimization.

A closely related synthesis has been reported for a derivative, 5-amino-1-(2-bromophenyl)-4-cyanoimidazole, which was prepared from diaminomaleonitrile (B72808) through a multi-step process that introduces the 2-bromophenyl group. researchgate.net This precedent supports the feasibility of introducing the 1-(2-bromophenyl) substituent in imidazole synthesis.

Brønsted Acid-Catalyzed Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient means of constructing complex molecules in a single step. Brønsted acid-catalyzed MCRs have been developed for the synthesis of polysubstituted imidazoles. For instance, the reaction of a vinyl azide, an aldehyde, and an amine can yield 1,2,5-trisubstituted imidazoles. Adapting such a reaction for the synthesis of a 2-aminoimidazole would require the use of a guanidine or a protected guanidine as one of the components.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Vinyl azide | Aldehyde | Amine | Brønsted Acid (e.g., Benzoic Acid) | 1,2,5-Trisubstituted imidazole |

This table shows a general MCR for imidazole synthesis that could potentially be adapted.

One-Pot Synthesis of Imidazole Derivatives

One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing intermediate isolation and purification steps. For the synthesis of 2-aminoimidazole derivatives, a microwave-assisted, one-pot, two-step protocol has been developed that utilizes 2-aminopyrimidines as protected guanidine fragments. This method involves the sequential formation of imidazo[1,2-a]pyrimidinium salts from the reaction of 2-aminopyrimidines with α-bromocarbonyl compounds, followed by the opening of the pyrimidine (B1678525) ring with hydrazine (B178648) to yield N-1-substituted 2-aminoimidazoles. While this specific protocol has been demonstrated for various substituted 2-aminoimidazoles, its adaptation for the synthesis of this compound would involve the use of an appropriate α-haloaldehyde or ketone and a 2-aminopyrimidine (B69317) precursor that can ultimately be cleaved to reveal the desired product.

Another one-pot approach involves the reaction of anilines and ynamides, which proceeds through a sequential gold(I)-catalyzed regioselective hydroamination and a copper(II) chloride-mediated oxidative cyclization to produce substituted 2-aminoindoles. Although this method yields a different heterocyclic core, the principles of one-pot sequential catalysis are relevant to the efficient synthesis of complex nitrogen-containing heterocycles.

Precursor Compound Synthesis and Functionalization

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors. The functionalization of these precursors sets the stage for the final cyclization or coupling reactions.

Preparation of Substituted Acetonitrile Derivatives (e.g., 2-(2-Bromophenyl)acetonitrile)

2-(2-Bromophenyl)acetonitrile is a crucial building block. This compound can be prepared from 2-bromobenzyl bromide through a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide, in a suitable solvent like DMSO. The reaction proceeds by the displacement of the bromide ion by the cyanide nucleophile to form the desired acetonitrile. This intermediate is valuable for the synthesis of various nitrogen-containing heterocycles. For instance, it has been utilized in the preparation of 2-(2-bromophenyl)ethylamine and (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile.

Table 1: Physicochemical Properties of 2-(2-Bromophenyl)acetonitrile

| Property | Value |

| Linear Formula | BrC₆H₄CH₂CN |

| CAS Number | 19472-74-3 |

| Molecular Weight | 196.04 g/mol |

| Boiling Point | 140-141 °C/13 mmHg |

| Melting Point | 1 °C |

| Density | 1.51 g/mL at 25 °C |

Derivatization of Aminophenyl Precursors

The primary aminophenyl precursor for the target molecule is 2-bromoaniline (B46623). A key derivatization step is its conversion to a guanidine derivative, N-(2-bromophenyl)guanidine. This can be achieved through a guanylation reaction. Various reagents and methods exist for the guanylation of amines. One common approach involves the reaction of the amine with cyanamide (B42294) in the presence of a catalyst, such as scandium(III) triflate, under mild conditions. Another method utilizes pre-formed guanylating agents like N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, which react with the amine to form a protected guanidine that can be subsequently deprotected. The synthesis of N-aryl guanidines is a critical step, as these intermediates can then undergo cyclization to form the 2-aminoimidazole ring. For example, a copper-promoted domino C-N cross-coupling reaction has been used to generate N-(2-bromophenyl)-guanidine from 2-bromoaniline and thiourea, which then undergoes further intramolecular cyclization.

Propargylic Urea Synthesis

Propargylic ureas are versatile building blocks in heterocyclic synthesis. While they primarily lead to 1H-imidazol-2(3H)-ones through N-cyclization reactions, modifications of these pathways could potentially yield 2-aminoimidazoles. The synthesis of propargylic ureas typically involves the reaction of a propargylamine (B41283) with an isocyanate. These precursors can then undergo intramolecular cyclization, which can be catalyzed by bases or transition metals. For instance, base-catalyzed intramolecular hydroamidation of propargylic ureas can lead to imidazol-2-ones. The regioselectivity of the cyclization (N- vs. O-cyclization) can often be controlled by the choice of catalyst, with silver catalysts favoring N-cyclization to form imidazolidin-2-ones, while gold catalysts tend to promote O-cyclization. Although not a direct route to 2-aminoimidazoles, the underlying chemistry of intramolecular cyclization of these acetylenic precursors is of significant interest.

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the choice of catalytic systems and the optimization of reaction conditions. Transition metals, in particular, play a crucial role in facilitating key bond-forming steps.

Transition Metal Catalysis (e.g., Copper, Nickel)

Transition metal catalysis is instrumental in the formation of C-N bonds, which are central to the synthesis of the target molecule.

Copper Catalysis: Copper-catalyzed reactions are widely employed for the N-arylation of nitrogen heterocycles, a process known as the Ullmann condensation. In the context of synthesizing this compound, a plausible route involves the copper-catalyzed cross-coupling of 2-aminoimidazole with a 2-bromophenyl halide (e.g., 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene). These reactions are typically carried out in the presence of a copper(I) salt (e.g., CuI or CuBr), a ligand (such as a phenanthroline or a bipyridine derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent like DMF or DMSO. beilstein-journals.org The choice of ligand is critical for the efficiency of the coupling, with bidentate N-donor ligands often proving effective. beilstein-journals.org

Table 2: Examples of Copper-Catalyzed N-Arylation Conditions

| Catalyst System | Substrates | Base | Solvent | Temperature | Yield |

| CuI / PPh₃ | Benzoxazole, Aryl Bromides | K₂CO₃ | Dioxane | 110 °C | Good to Excellent |

| Cu(OAc)₂ / 2,2'-bipyridyl | 2-Aminobenzimidazole, Arylboronic acids | Cs₂CO₃ | DMF | 60 °C | Moderate to Good |

| CuBr / Pyridin-2-yl β-ketone | Imidazoles, Aryl Bromides/Iodides | Cs₂CO₃ | DMSO | 60-80 °C | Excellent |

Nickel Catalysis: Nickel-based catalytic systems have emerged as powerful alternatives to palladium and copper for cross-coupling reactions. Nickel catalysts are particularly effective in the amination of aryl electrophiles. For instance, nickel-catalyzed amination of aryl O-sulfamates has been demonstrated as a viable method for C-N bond formation. A typical catalytic system involves a nickel(0) precursor, such as [Ni(cod)₂], and an N-heterocyclic carbene (NHC) ligand, like SIPr·HCl, in the presence of a base such as NaOtBu. mdpi.com The application of such a system to the synthesis of this compound would involve the coupling of 2-aminoimidazole with a suitable 2-bromophenyl electrophile. Nickel catalysis has also been employed for the construction of disubstituted imidazoles through C-C coupling and C-N condensation cascade reactions.

Organocatalysis (e.g., Phosphazene Bases)

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to accelerate chemical reactions. ias.ac.in Among these catalysts, phosphazene bases are a class of strong, non-nucleophilic superbases that have found applications in a variety of organic transformations. e-bookshelf.deresearchgate.net Their high basicity is attributed to the presence of a phosphorus-nitrogen backbone, which allows for efficient proton abstraction. e-bookshelf.de

While specific examples of phosphazene base-catalyzed synthesis of this compound are not documented in the provided information, the general mechanism of base-catalyzed imidazole ring formation often involves the deprotonation of a precursor molecule to facilitate cyclization. Phosphazene bases, such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) and P1-t-Bu (N'-tert-butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide), are known to be effective catalysts in reactions requiring a strong base. researchgate.net Their utility has been demonstrated in various cyclization and annulation reactions of functionalized alkynes for the synthesis of heterocyclic compounds. dntb.gov.ua

The hypothetical application of a phosphazene base in the synthesis of this compound would likely involve the reaction of 2-bromoaniline with a suitable C2-synthon for the imidazole ring, where the phosphazene base would act to deprotonate a key intermediate, thereby promoting the ring-closing step. The choice of a specific phosphazene base would depend on the required basicity and steric factors of the substrates.

Table 1: Common Phosphazene Bases and Their Potential Role in Synthesis

| Phosphazene Base | Abbreviation | pKa (in MeCN) | Potential Role in Imidazole Synthesis |

| 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | BEMP | 27.5 | Deprotonation of amine or amide precursors |

| N'-tert-butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide | P1-t-Bu | 26.9 | Facilitating cyclization reactions |

| P4-t-Bu | P4-t-Bu | 42.7 | Catalyzing reactions requiring very strong basicity |

Note: The pKa values are indicative of basicity and can vary depending on the solvent.

Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield, selectivity, and reaction rate in the synthesis of heterocyclic compounds like imidazoles. researchgate.netnano-ntp.com The solvent can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. nano-ntp.com Temperature, on the other hand, provides the necessary activation energy for the reaction to proceed.

In the context of synthesizing substituted imidazoles, a variety of solvents have been explored. nano-ntp.com Polar protic solvents, such as water and alcohols, can stabilize charged intermediates through hydrogen bonding, which may lead to higher yields. nano-ntp.com A study on the synthesis of 2,4,5-triaryl-1H-imidazoles found that a 1:1 ethanol-water mixture provided the highest yield. nano-ntp.com The use of greener solvents is also a growing trend in organic synthesis to minimize environmental impact. nano-ntp.com

Temperature plays a crucial role in overcoming the activation energy barrier of the reaction. For many imidazole syntheses, heating is required to drive the reaction to completion. For instance, some syntheses of imidazole derivatives are carried out under reflux conditions. ijfmr.com However, excessively high temperatures can lead to the formation of side products and decomposition of the desired compound. Microwave-assisted synthesis has also been employed for the rapid and efficient synthesis of imidazole derivatives, often at elevated temperatures for short periods. nih.gov

The optimization of solvent and temperature for the synthesis of this compound would require systematic experimental investigation. A screening of different solvents, ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, water), would be necessary. Similarly, a range of temperatures would need to be tested to find the optimal balance between reaction rate and product purity.

Table 2: General Influence of Solvents and Temperature on Imidazole Synthesis

| Parameter | Effect on Reaction | General Observations from Related Syntheses |

| Solvent Polarity | Influences solubility of reactants and stabilization of intermediates. | Polar solvents often favor the formation of imidazole derivatives. nano-ntp.com |

| Solvent Protic/Aprotic Nature | Protic solvents can participate in proton transfer steps. | Both protic and aprotic solvents have been successfully used. nano-ntp.com |

| Temperature | Affects reaction rate and can influence product distribution. | Elevated temperatures are often required, but optimization is key. researchgate.netnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy would be used to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 1-(2-Bromophenyl)-1H-imidazol-2-amine, one would expect to observe distinct signals for the protons on the imidazole (B134444) ring, the protons of the bromophenyl group, and the amine (-NH₂) protons. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would allow for the precise assignment of each proton. For instance, the protons on the phenyl ring would likely appear as a complex multiplet in the aromatic region, while the imidazole ring protons would have characteristic shifts. The amine protons might appear as a broad singlet.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, part of a double bond, etc.). For this compound, one would expect to see signals corresponding to the two carbons of the imidazole ring and the six carbons of the bromophenyl group.

Despite a thorough search, specific ¹H and ¹³C NMR data for this compound have not been reported in the available literature.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes its bonds to stretch and bend. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and imidazole rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and imidazole rings (1400-1600 cm⁻¹), and the C-Br stretching (typically below 1000 cm⁻¹).

FT-Raman Spectroscopy: FT-Raman is a complementary technique that measures the inelastic scattering of laser light. It is particularly useful for identifying non-polar bonds.

No experimental FT-IR or FT-Raman spectra for this compound are available in the public domain.

Table 2: Expected Vibrational Spectroscopy Bands for this compound (Note: This table is based on general functional group frequencies, as experimental data is not available.)

Mass Spectrometry (GC-Mass, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

GC-Mass: Gas Chromatography-Mass Spectrometry would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide its mass spectrum.

HRMS: High-Resolution Mass Spectrometry would provide a very accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. For C₉H₈BrN₃, the expected exact mass would be calculated, and the experimental value from HRMS would be used to confirm this formula.

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, have not been found in published literature.

Table 3: Mass Spectrometry Data for this compound

X-ray Crystallographic Analysis for Solid-State Structure Determination

There are no published crystal structures for this compound.

Table 4: X-ray Crystallographic Data for this compound

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This serves as a crucial check of the compound's purity and confirms its empirical formula. For C₉H₈BrN₃, the theoretical percentages would be: C, 45.40%; H, 3.39%; N, 17.65%.

No experimental elemental analysis data for this compound has been reported.

Table 5: Elemental Analysis Data for this compound

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of imidazole (B134444) derivatives. By employing methods such as B3LYP with basis sets like 6-311++G(d) or 6-31G(d,p), researchers can accurately model the behavior of these molecules.

Geometry Optimization and Conformational Analysis

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Imidazole Derivative (Note: The following data is for a related compound, N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, and is provided for illustrative purposes.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (imidazole) | 1.32 - 1.39 |

| C-C (imidazole) | 1.36 |

| C-N (amine) | 1.38 |

| N-C-N (imidazole) | 108.7 |

| C-N-C (imidazole) | 109.3 |

| C-C-N (imidazole) | 106.5 |

Data sourced from a DFT study on a related imidazole derivative. niscpr.res.inresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Charge Transfer)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.

For a related compound, (Z)-3-(3-bromophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 3.9691 eV. researchgate.net In another study on an imidazole derivative, the HOMO and LUMO energies were reported as -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. irjweb.com This energy gap is indicative of charge transfer occurring within the molecule. irjweb.com The distribution of HOMO and LUMO orbitals can reveal the regions of a molecule that are likely to act as electron donors and acceptors, respectively. In many imidazole derivatives, the HOMO is often localized on the imidazole ring and the phenyl substituent, while the LUMO may be distributed over the entire molecule. This distribution facilitates intramolecular charge transfer, a property that is significant for various applications, including nonlinear optics.

Table 2: Frontier Molecular Orbital Energies for a Related Imidazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data sourced from a DFT study on 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione). irjweb.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and interaction among bonds. It provides a localized picture of the electron density and allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions contribute to the stabilization of the molecule.

The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is a key parameter in this analysis. Higher E(2) values indicate stronger interactions. In studies of imidazole derivatives, significant stabilization energies are often observed for interactions involving the lone pair electrons on nitrogen and oxygen atoms and the π* anti-bonding orbitals of the aromatic rings. For instance, in (Z)-3-(3-bromophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, NBO analysis revealed hyperconjugative interactions and charge delocalization that contribute to the molecule's stability. researchgate.net These intramolecular charge transfer interactions are crucial for understanding the molecule's electronic behavior and reactivity.

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. Theoretical predictions can be compared with experimental data to confirm the molecular structure and assign spectral peaks.

In a study of N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the calculated aromatic proton chemical shifts ranged from δ 6.655 to δ 8.5784, which correlated well with the experimental values of δ 6.96 to δ 8.03. niscpr.res.inresearchgate.net Similarly, calculated IR vibrational frequencies, after appropriate scaling, can show good agreement with experimental FTIR spectra, aiding in the assignment of characteristic vibrational modes such as C-H, C=N, and C-Br stretching. niscpr.res.in

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as 1-(2-Bromophenyl)-1H-imidazol-2-amine, might interact with a biological target, typically a protein or enzyme.

Exploration of Biological Activities: in Vitro and in Silico Assessments

Antioxidant Properties and Radical Scavenging Capabilities

The antioxidant potential of imidazole (B134444) derivatives is a significant area of research. The capacity of these compounds to scavenge free radicals is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays.

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage. nih.gov Antioxidants can inhibit this process, and their efficacy can be measured through various assays. mdpi.comnih.gov Research on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives has shown that these compounds possess inhibitory activity against lipid peroxidation. bohrium.com Notably, a derivative with a p-bromophenyl substituent demonstrated 57% inhibition of lipid peroxidation levels, highlighting the potential antioxidant capacity of bromophenyl-containing imidazole structures. bohrium.com

Table 1: DPPH Scavenging Activity of Selected Benzimidazole (B57391) Derivatives

| Compound | IC50 (µM) |

|---|---|

| 2-(1H-benzimidazol-2-yl)phenol | 1974 |

| 2-p-tolyl-1H-benzimidazole | 773 |

| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 |

Data sourced from a study on the DPPH scavenging activity of benzimidazole derivatives. researchgate.net

Modulation of Key Receptor Systems

Angiotensin II Receptor Interactions (e.g., AT1 receptor inhibition)

The renin-angiotensin system plays a crucial role in regulating blood pressure, and the Angiotensin II AT1 receptor is a key component of this system. nih.gov AT1 receptor blockers (ARBs) are a class of drugs that inhibit the actions of angiotensin II, leading to vasodilation and reduced blood pressure. pharm.or.jpnih.gov Many ARBs feature an imidazole group in their structure, suggesting that imidazole derivatives could interact with this receptor. nih.gov While direct studies on 1-(2-Bromophenyl)-1H-imidazol-2-amine's interaction with the AT1 receptor are not available, the structural similarities to known ARBs warrant further investigation into its potential as an AT1 receptor antagonist.

Histamine (B1213489) Receptor Modulation

Histamine receptors, particularly H1 and H2, are involved in a variety of physiological processes, including allergic reactions and gastric acid secretion. nih.govyoutube.com The modulation of these receptors by imidazole-containing compounds is a well-established area of pharmacology. For instance, 2(3-bromophenyl)histamine is a potent and selective H1-receptor agonist. researchgate.net This indicates that the presence of a bromophenyl group on an imidazole core can lead to significant interactions with histamine receptors. The structural features of this compound suggest a potential for interaction with histamine receptors, though specific studies are needed to confirm this. nih.gov

Imidazoline (B1206853) I2 Receptor Agonism and Associated Monoaminergic Mechanisms

Imidazoline receptors are a class of receptors that are distinct from adrenergic receptors but are recognized by many of the same ligands. nih.gov The I2 imidazoline receptor, in particular, is implicated in pain modulation, neuroprotection, and is an allosteric binding site of monoamine oxidase. medchemexpress.com Agonists of the I2 receptor have shown potential in treating chronic pain. nih.gov The core imidazole structure is central to the activity of many imidazoline receptor ligands. wikipedia.orgnih.govdrugbank.com The monoaminergic systems, which include neurotransmitters like dopamine, serotonin, and norepinephrine, are often modulated by compounds that interact with imidazoline receptors. nih.gov Given its imidazole core, this compound may exhibit activity at I2 imidazoline receptors and consequently influence monoaminergic pathways, but this remains to be experimentally verified.

Neuropeptide S Receptor Antagonism

The Neuropeptide S (NPS) receptor is involved in arousal, anxiety, and memory consolidation. mdpi.commdpi.com Antagonists of the NPSR are being investigated for their potential in treating substance abuse and other neurological conditions. rti.org Several small molecule antagonists of the NPSR have been identified, and structure-activity relationship studies are ongoing to develop more potent and selective compounds. nih.govresearchgate.net While there is no direct evidence of this compound acting as an NPSR antagonist, the diverse pharmacological activities of imidazole derivatives make this a plausible area for future investigation.

General Enzyme Inhibition Studies

The inhibition of various enzymes is a key mechanism of action for many therapeutic agents. isp.edu.pk Imidazole and benzimidazole derivatives have been shown to inhibit a range of enzymes. For example, a study on albendazole (B1665689) and 2-(2-aminophenyl)-1H-benzimidazole demonstrated their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis and food browning. nih.gov Albendazole showed non-competitive inhibition with an IC50 of 51 ± 1.5 µmol L-1, while 2-(2-aminophenyl)-1H-benzimidazole was a competitive inhibitor with an IC50 of 128 ± 1.3 µmol L-1. nih.gov Additionally, some pyrazole (B372694) derivatives containing an imidazole-like ring have been shown to be potent inhibitors of monoamine oxidases. researchgate.net These findings suggest that this compound may also possess enzyme-inhibiting properties, a hypothesis that requires further experimental validation.

Table 2: Tyrosinase Inhibition by Benzimidazole Derivatives

| Compound | Inhibition Type | IC50 (µmol L-1) |

|---|---|---|

| Albendazole | Non-competitive | 51 ± 1.5 |

| 2-(2-aminophenyl)-1H-benzimidazole | Competitive | 128 ± 1.3 |

Data from a study on the anti-tyrosinase activity of benzimidazole derivatives. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Bromophenyl Substitution Pattern on Biological Activity

The position of the bromine atom on the phenyl ring of 1-phenyl-1H-imidazol-2-amine derivatives is a critical determinant of their biological activity. While direct comparative studies on the 2-bromo, 3-bromo, and 4-bromo isomers of 1-(phenyl)-1H-imidazol-2-amine are not extensively documented in publicly available research, general principles of medicinal chemistry suggest that the substitution pattern significantly impacts the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

The ortho (2-bromo) substitution in 1-(2-Bromophenyl)-1H-imidazol-2-amine introduces specific steric and electronic effects compared to meta (3-bromo) or para (4-bromo) substitutions. The proximity of the bromine atom to the imidazole (B134444) ring can induce a conformational preference, potentially influencing the orientation of the phenyl ring relative to the imidazole core. This, in turn, can affect how the molecule fits into a binding pocket. Studies on other N-aryl heterocyclic compounds have demonstrated that ortho-substitution can lead to distinct pharmacological profiles compared to other substitution patterns.

Effect of Imidazole Ring Substituents on Pharmacological Profiles

Modifications to the imidazole ring of 1-(bromophenyl)-1H-imidazol-2-amine derivatives offer another avenue for modulating their pharmacological profiles. The introduction of various substituents can alter the compound's polarity, metabolic stability, and interaction with specific targets.

For example, the 2-amino group is a key feature of this scaffold and is known to be important for the biological activity of many 2-aminoimidazole compounds, which exhibit a wide range of effects including antimicrobial and antibiotic activities. nih.gov Altering this amino group, for instance, through N-acylation or the introduction of different alkyl or aryl groups, would be expected to significantly impact the compound's biological activity.

Furthermore, substitutions at other positions on the imidazole ring, if chemically feasible, could also fine-tune the molecule's properties. The imidazole ring itself is a highly polar and aromatic system, capable of participating in various interactions such as hydrogen bonding and pi-stacking. nih.gov The addition of substituents can either enhance or diminish these interactions, leading to changes in target affinity and selectivity. For instance, the introduction of lipophilic groups could enhance membrane permeability, while polar groups might improve solubility or facilitate specific hydrogen bond interactions within a receptor.

Conformational Flexibilities and Their Correlation with Biological Responses

The three-dimensional conformation of this compound is a crucial factor governing its interaction with biological macromolecules. The molecule possesses rotational freedom around the single bond connecting the phenyl and imidazole rings. The ortho-bromo substituent is likely to impose a significant steric hindrance, influencing the preferred dihedral angle between the two ring systems.

This conformational preference can have a profound impact on biological activity. A specific rotational conformation might be required for optimal binding to a target protein. In a related compound, 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine, the bromophenyl-substituted quinazoline (B50416) unit was found to be essentially planar and made a significant dihedral angle with the imidazole ring. u-tokyo.ac.jp This highlights how the spatial arrangement of aromatic rings is a key structural feature.

The energetic barrier to rotation around the phenyl-imidazole bond will determine the conformational flexibility of the molecule. A high rotational barrier would result in a more rigid structure, which could be beneficial for binding to a specific target by reducing the entropic penalty upon binding. Conversely, a degree of flexibility might be necessary to allow the molecule to adopt the optimal conformation within a binding site. Understanding the interplay between the ortho-bromo substitution, the resulting conformational preferences, and the correlation with biological responses is a key aspect of the SAR of this compound.

Design Principles for Enhanced Bioactivity and Selectivity

Based on the general understanding of SAR for related compounds, several design principles can be proposed to enhance the bioactivity and selectivity of this compound derivatives.

One key strategy is the strategic placement of functional groups. For instance, in a study on dimeric 2-aminoimidazoles, the strategic placement of fluorine atoms within a central aromatic ring was found to optimize adjuvant activity. nih.gov This suggests that further substitution on the bromophenyl ring, in addition to the existing bromine atom, could be a viable approach to modulate activity.

Structural simplification is another powerful strategy in lead optimization to improve drug-like properties. scienceopen.com For a complex lead compound, truncating unnecessary groups can improve synthetic accessibility and pharmacokinetic profiles. While this compound is a relatively small molecule, this principle can be applied in the context of avoiding the addition of overly complex or lipophilic groups that might negatively impact its properties.

Bioisosteric replacement is a well-established technique in medicinal chemistry to design analogs with improved characteristics. researchgate.net The bromine atom in this compound could be replaced with other groups of similar size and electronic properties to fine-tune its activity. For example, replacing bromine with a trifluoromethyl group, another electron-withdrawing group with different steric and lipophilic properties, could lead to altered biological activity and pharmacokinetic profiles.

Finally, the concept of dimerization has shown promise for enhancing the activity of 2-aminoimidazoles. Dimeric 2-aminoimidazoles have been shown to be highly active as adjuvants for antibiotics. nih.gov This suggests that synthesizing dimers of this compound, connected by a suitable linker, could be a promising strategy to enhance its biological effects.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Currently, there are no publicly available Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound and its close analogs. However, QSAR studies on related imidazole and benzimidazole (B57391) derivatives have demonstrated the utility of this approach in understanding the relationship between physicochemical properties and biological activity.

For instance, QSAR studies on 5-phenyl-1-phenylamino-1H-imidazole derivatives have highlighted the importance of steric and electronic parameters of substituents on the phenyl rings for their cytotoxicity. cambridgemedchemconsulting.com Similarly, QSAR models have been developed for other imidazole derivatives to predict their antifungal, anticonvulsant, and anti-inflammatory properties, emphasizing the significance of steric, electrostatic, and hydrophobic features. nih.gov

The development of a QSAR model for this compound derivatives would require a dataset of compounds with varying substituents on both the phenyl and imidazole rings, along with their corresponding biological activity data. Such a model could provide valuable insights into the key molecular descriptors that govern the activity of these compounds and guide the design of new, more potent, and selective analogs. The descriptors would likely include parameters related to lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric properties (e.g., molar refractivity or STERIMOL parameters).

Derivatization and Chemical Modification Strategies

Functional Group Transformations (e.g., Oxidation, Reduction, Nucleophilic Substitution of Bromine)

The inherent functional groups of the parent compound can be transformed to introduce new chemical properties and functionalities.

Oxidation and Reduction: The 2-aminoimidazole core can be subjected to various oxidative and reductive conditions. While the primary amine is generally stable, strong oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives, or even lead to ring-opening under harsh conditions. More controlled oxidation might be achievable after protecting the amine. Reduction strategies could focus on the debromination of the phenyl ring, replacing the bromine atom with a hydrogen, which can be achieved using catalytic hydrogenation (e.g., H₂, Pd/C) or metal-hydride reagents.

Nucleophilic Substitution of Bromine: The bromine atom on the 2-position of the phenyl ring is a key handle for introducing molecular diversity via nucleophilic aromatic substitution (SNA_r) or, more commonly, through transition-metal-catalyzed cross-coupling reactions. The ortho-substituted imidazole (B134444) group may influence the reactivity of this position. rsc.org A variety of nucleophiles can be employed to displace the bromide, leading to a diverse set of derivatives.

| Transformation Type | Reagent/Catalyst | Potential Product |

| Reduction | H₂, Pd/C, base | 1-Phenyl-1H-imidazol-2-amine |

| Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOMe) | 1-(2-Methoxyphenyl)-1H-imidazol-2-amine |

| Sodium thiomethoxide (NaSMe) | 1-(2-(Methylthio)phenyl)-1H-imidazol-2-amine | |

| Potassium cyanide (KCN) | 2-(2-(2-Amino-1H-imidazol-1-yl)phenyl)acetonitrile | |

| Cross-Coupling | Arylboronic acid, Pd catalyst | 1-(Biphenyl-2-yl)-1H-imidazol-2-amine derivatives |

| Terminal alkyne, Cu catalyst | 1-(2-(Alkynyl)phenyl)-1H-imidazol-2-amine derivatives |

This table presents potential transformations based on general chemical principles.

Synthesis of Amide and Other Derivative Analogues

The primary amino group at the C2 position of the imidazole ring is a prime site for derivatization, allowing for the synthesis of amides, sulfonamides, ureas, and carbamates. These modifications are fundamental in medicinal chemistry for altering a compound's physicochemical properties.

The synthesis of amides is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent. fishersci.co.uk This approach allows for the introduction of a vast array of side chains (R groups), from simple alkyl and aryl moieties to complex heterocyclic systems.

| Derivative Type | Reagent | General Product Structure |

| Amide | Acyl chloride (R-COCl) or Carboxylic acid (R-COOH) + Coupling agent (e.g., EDC, HATU) | |

| Sulfonamide | Sulfonyl chloride (R-SO₂Cl) | |

| Urea | Isocyanate (R-NCO) | |

| Carbamate (B1207046) | Chloroformate (R-OCOCl) |

In the structures, the 'R' group represents a variable substituent.

Scaffold Hybridization and Prodrug Design Approaches

Building upon the functional group transformations and derivatizations, more complex molecular architectures can be constructed through scaffold hybridization and prodrug design.

Scaffold Hybridization: Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new entity with potentially enhanced or synergistic biological activities. researchgate.netnih.gov The 1-(2-Bromophenyl)-1H-imidazol-2-amine scaffold can be hybridized with other heterocyclic systems using its functional handles.

Via the Bromine Atom: The bromine atom is an ideal anchor point for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the connection of various aryl, heteroaryl, or vinyl groups, effectively hybridizing the parent scaffold. nih.govacs.org

Via the Amino Group: The 2-amino group can be used to form stable linkages, such as amides or ureas, connecting the imidazole core to another bioactive scaffold. This strategy is widely used in the development of novel therapeutic agents. researchgate.net

Prodrug Design Approaches: Prodrug design is a strategy used to overcome undesirable drug properties by temporarily modifying the active molecule. nih.gov The resulting prodrug is then converted to the active parent drug in vivo. The 2-amino group of this compound is an excellent attachment point for promoieties.

Common prodrug strategies for primary amines include:

Amino Acid Conjugates: Attaching an amino acid can improve solubility and utilize amino acid transporters for enhanced absorption. nih.gov

Carbamates: Formation of a carbamate linkage with a promoiety that can be cleaved enzymatically or chemically under physiological conditions.

Mannich Bases: These can be used to increase the lipophilicity of the parent amine. nih.gov

These approaches aim to improve pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability, ultimately enhancing the therapeutic potential of the parent compound. mdpi.com

Potential Research Applications and Future Directions

Development of Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating biological pathways and validating drug targets. escholarship.org A successful probe should exhibit high affinity and selectivity for its target. nih.gov The structure of 1-(2-Bromophenyl)-1H-imidazol-2-amine makes it an attractive starting point for creating such probes. The 2-aminoimidazole moiety is a known pharmacophore that can engage in specific hydrogen bonding interactions with biological macromolecules. Furthermore, the bromine atom on the phenyl ring serves as a versatile chemical handle. It can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, through well-established cross-coupling reactions. This allows for the creation of tailored molecules capable of imaging, identifying, and isolating specific proteins or enzymes within complex biological systems, thereby advancing our understanding of cellular function and disease. escholarship.org

Role as Building Blocks in Complex Molecule Synthesis

Heterocyclic compounds, particularly those containing the imidazole (B134444) nucleus, are fundamental building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. semanticscholar.orglifechemicals.comnbinno.com this compound is a prime example of such a scaffold, offering multiple reaction sites for elaboration.

The bromine atom is particularly significant, enabling its participation in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, alkyl, or vinyl substituents. Additionally, the amino group and the imidazole ring nitrogens can be involved in cyclization reactions to construct fused heterocyclic systems. For instance, related 2-(2-bromoaryl)imidazoles have been used as precursors to synthesize complex trinuclear N-fused hybrid scaffolds through processes like nucleophilic aromatic substitution followed by cyclization. nih.gov Similarly, N‐(2‐bromophenyl)‐1H‐benzimidazol‐2‐amines, a closely related structure, serve as key precursors for the intramolecular carbonylative formation of bioactive benzimidazo[2,1‐b]quinazolin‐12‐ones. researchgate.net This versatility makes this compound a valuable intermediate for generating libraries of complex molecules for screening and discovery.

Table 1: Examples of Complex Heterocycles from Imidazole-Based Building Blocks

| Precursor Type | Reaction Type | Resulting Scaffold |

|---|---|---|

| 2-(2-Bromoaryl)imidazoles | Nucleophilic Aromatic Substitution / Cyclization | Trinuclear N-fused Hybrids nih.gov |

| N-(2-Bromophenyl)-1H-benzimidazol-2-amines | Intramolecular Carbonylative Lactam Formation | Benzimidazo[2,1-b]quinazolin-12-ones researchgate.net |

Exploration in Coordination Chemistry as Ligands

The imidazole moiety is a classic ligand in coordination chemistry, capable of binding to a wide range of metal ions. semanticscholar.orgd-nb.info this compound possesses multiple potential coordination sites: the two nitrogen atoms of the imidazole ring and the exocyclic amino group. This allows it to function as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination complexes. researchgate.netresearchgate.net

The coordination of this ligand to transition metals like copper, cobalt, or zinc can yield complexes with interesting catalytic, magnetic, or optical properties. researchgate.netekb.egmdpi.com The 2-bromophenyl substituent can sterically influence the geometry of the resulting complex and electronically modulate the properties of the metal center. Such complexes could find applications in catalysis, for example, in promoting organic transformations where related imidazole-based ligands have already proven effective. researchgate.netnih.gov

Contribution to Novel Pharmacophore Discovery

The imidazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active molecules. lifechemicals.comnih.govresearchgate.net Derivatives of the 2-aminoimidazole core, in particular, have been investigated for a wide range of therapeutic targets. The discovery of novel pharmacophores often involves the systematic modification of a core structure to optimize its interaction with a biological target.

This compound serves as an excellent platform for such discovery efforts. The 2-aminoimidazole core provides a key interaction motif, while the bromophenyl ring acts as a vector for diversification. Using the bromine atom as an anchor point, medicinal chemists can rapidly generate a library of analogues with different substituents to probe the structure-activity relationship (SAR) for a given target. This approach has been successful in identifying potent inhibitors and agonists for various receptors and enzymes. nih.govresearchgate.netnih.gov

Table 2: Bioactive Scaffolds Incorporating the 2-Aminoimidazole Core

| Compound Class | Biological Target/Activity |

|---|---|

| N-(1-benzyl-1H-imidazol-2-yl)amide derivatives | Melanocortin 1 Receptor (MC1R) Agonists nih.gov |

| Imidazo[1,2-a]pyrazin-8-amines | Breast Tumor Kinase (Brk/PTK6) Inhibitors nih.gov |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Antiprotozoal Activity researchgate.net |

Advancements in Organic Synthesis Methodologies

The synthesis and reactivity of substituted imidazoles are of ongoing interest in the field of organic chemistry. acs.orgijfmr.com The use of this compound as a substrate can drive the development of new synthetic methodologies. For example, its structure is ideal for exploring novel intramolecular cyclization reactions, where the bromine atom and one of the nitrogen atoms act as reactive partners to form new fused-ring systems. Such reactions could be promoted by various catalysts, including palladium, copper, or nickel complexes, which are known to facilitate C-N bond formation. mdpi.com

Furthermore, the synthesis of this compound itself can be a subject of methodological improvement, aiming for more efficient, cost-effective, and environmentally friendly ("green") routes. nih.gov The development of novel synthetic pathways to this and related compounds, potentially through multi-component reactions or C-H activation strategies, would represent a significant advancement in heterocyclic chemistry. google.com

Q & A

Q. What are the common synthetic routes for 1-(2-Bromophenyl)-1H-imidazol-2-amine, and what catalysts are typically employed?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(2-bromophenyl)-1H-benzimidazole with amines in dimethylformamide (DMF) using K₂CO₃ as a base and KI as a catalyst under reflux conditions (yields ~70–80%) . Alternative routes involve cyclization of bromophenyl-substituted precursors with guanidine derivatives in ethanol, followed by crystallization for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- IR Spectroscopy : Look for N-H stretching vibrations at ~3400 cm⁻¹ and C-Br absorption near 560 cm⁻¹ .

- NMR : In NMR, the aromatic protons of the bromophenyl group appear as a multiplet at δ 7.2–7.8 ppm, while the imidazole NH₂ protons resonate as a broad singlet at δ 5.2–5.5 ppm .

- X-Ray Diffraction : Single-crystal studies reveal planar geometry with bond angles consistent with aromatic π-stacking interactions (e.g., C-N bond lengths ~1.32 Å) .

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalyst Loading : KI (5–10 mol%) improves halogen displacement efficiency .

- Temperature : Reflux (~120°C) accelerates cyclization but may require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what exchange-correlation functionals are recommended?

DFT studies using the B3LYP hybrid functional (combining exact exchange and gradient corrections) accurately predict HOMO-LUMO gaps (~4.5 eV) and charge distribution. The bromine atom’s electron-withdrawing effect reduces electron density on the imidazole ring, as confirmed by Mulliken population analysis . Basis sets like 6-311++G(d,p) are recommended for improved accuracy in vibrational frequency calculations .

Q. What strategies resolve discrepancies between experimental and computational spectral data for this compound?

- Calibration : Compare computed (DFT) and experimental IR/NMR spectra to identify systematic errors (e.g., solvent effects in NMR) .

- Cross-Validation : Use multiple techniques (e.g., X-ray for structural validation vs. DFT for electronic properties) .

- Functional Selection : Switch to meta-GGA functionals (e.g., M06-2X) if B3LYP fails to capture non-covalent interactions .

Q. How does the bromophenyl group influence binding affinity in molecular docking studies targeting proteins like EGFR?

The bromine atom enhances hydrophobic interactions with EGFR’s ATP-binding pocket (e.g., Val702 and Met769). Docking simulations using AutoDock Vina show a binding energy of −8.2 kcal/mol, comparable to known inhibitors. Substituent modifications (e.g., replacing Br with Cl) reduce affinity by ~15%, highlighting the role of halogen bonding .

Q. What environmental fate studies are relevant for assessing the persistence of this compound in soil?

Sorption-desorption studies using the Freundlich model () indicate moderate soil retention, with higher sorption in organic-rich soils. Metabolites like imidazole-urea derivatives show increased mobility, requiring LC-MS/MS for detection at trace levels (LOQ = 0.1 µg/L) .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary significantly (5–80%) across studies?

Discrepancies arise from:

- Purification Methods : Column chromatography vs. crystallization may recover 10–20% less product .

- Side Reactions : Competing pathways (e.g., dimerization) in polar solvents reduce yields .

- Catalyst Efficiency : KI vs. phase-transfer catalysts (e.g., TBAB) alter reaction kinetics .

Q. How should researchers address conflicting spectral assignments for NH₂ protons in NMR?

- Deuteration Experiments : Exchangeable NH₂ protons disappear in D₂O, confirming assignment .

- Variable Temperature NMR : Broadening at elevated temperatures confirms hydrogen bonding .

Methodological Recommendations

- Spectral Interpretation : Always compare experimental data with reference compounds (e.g., NIST WebBook for IR) .

- Computational Protocols : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) for initial DFT studies .

- Environmental Testing : Combine batch equilibration (OECD Guideline 106) with molecular dynamics simulations to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.